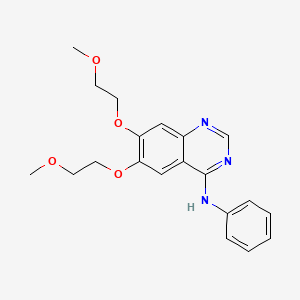

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

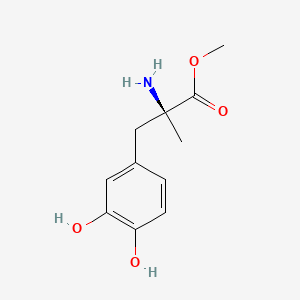

“6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine” is a chemical compound. It is a member of quinazolines . This compound is used in various industries as an intermediate in the synthesis process of erlotinib .

Synthesis Analysis

The synthesis of this compound has been studied in the context of creating novel anti-cancer agents . One method involves the chlorination of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one with oxalyl chloride or thionyl chloride . During chlorination, a chlorinated byproduct is readily formed if the ratio of the reactants, reaction temperature, and reaction time are not well controlled .Molecular Structure Analysis

The molecular formula of “6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine” is C14H18N2O5 . Its molecular weight is 294.31 g/mol .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas .Applications De Recherche Scientifique

Cancer Treatment

Desethynyl Erlotinib is a highly specific and reversible epidermal growth factor receptor tyrosine kinase inhibitor used for the targeted therapy of non-small-cell lung cancer (NSCLC) . However, the efficacy of erlotinib is limited due to the development of drug resistance during chemotherapy .

Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1)

IDO1 is a rate-limiting tryptophan catabolic enzyme that is activated in many human cancers. A series of erlotinib-based 1,2,3-triazole compounds were designed by combining erlotinib with phenyl or benzyl azide. These compounds have shown capability of suppressing IDO1 activities in vitro experiments .

Synthesis of Other Compounds

Desethynyl Erlotinib can be used as an intermediate in the synthesis of other compounds. For example, it has been used in the improved synthesis of three substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib, and gefitinib .

Analytical Method Development

Desethynyl Erlotinib has been used in the development and validation of analytical methods. For instance, it has been used in the development of a method for quantification of erlotinib hydrochloride in bulk and in pharmaceutical formulation by thin-layer chromatography .

Study of Degradation Behavior

The degradation behavior of Desethynyl Erlotinib has been studied. It was found to be stable under acidic, thermal, and photolytic conditions, but significantly degraded under alkaline and oxidative stress conditions .

Inhibition of Proliferation of Cancer Cell Lines

Erlotinib showed IC50 values in the range of 7–1185 nM against PC-9 (exon 19del), H3255 (L858R), H1975 (L858R + T790M), and BID007 (A763-Y764insFQEA) lung cancer cell lines .

Mécanisme D'action

Target of Action

The primary target of Desethynyl Erlotinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells and plays a crucial role in cell growth and proliferation .

Mode of Action

Desethynyl Erlotinib acts as a reversible tyrosine kinase inhibitor . It binds to the intracellular tyrosine kinase domain of EGFR, blocking the autophosphorylation of EGFR . This inhibition obstructs the significant signals responsible for cancer cell development, thus preventing cancer development and spread .

Biochemical Pathways

By inhibiting EGFR, Desethynyl Erlotinib affects several downstream pathways involved in cell proliferation, growth, migration, invasion, and survival . These include the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation .

Pharmacokinetics

Erlotinib, a structurally similar compound, is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between Erlotinib plasma concentrations and EGFR degradation .

Result of Action

The inhibition of EGFR by Desethynyl Erlotinib leads to a decrease in cancer cell proliferation and survival . This results in the suppression of tumor growth and potentially the regression of the tumor .

Action Environment

The action, efficacy, and stability of Desethynyl Erlotinib can be influenced by various environmental factors. For instance, genetic variations in the cytochrome P450 (CYP) enzymes, specifically CYP1A2, can influence the pharmacokinetics of Erlotinib

Safety and Hazards

Orientations Futures

The compound and its derivatives have been studied for their potential as novel anti-cancer agents . The in-vitro study results were found to be in agreement with the predictions from in-silico data . The selected molecules were further subjected to get the possible mechanism of action against different cancer cells .

Propriétés

IUPAC Name |

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEPRWDRWNAAFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

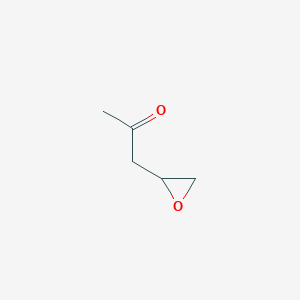

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide](/img/no-structure.png)